2-(2,4-dichlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-5-6-18(17(21)11-16)27-13-19(24)22-8-10-28(25,26)23-9-7-14-3-1-2-4-15(14)12-23/h1-6,11H,7-10,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZUPDDTNVMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide , with the CAS number 921897-86-1 , is a synthetic derivative that combines a dichlorophenoxy moiety with a sulfonylated isoquinoline structure. This compound is part of a broader class of chemicals known for their biological activities, particularly in pharmacology and toxicology.
- Molecular Formula : C₁₉H₂₀Cl₂N₂O₄S
- Molecular Weight : 443.3 g/mol
- Structure : The compound features a dichlorophenoxy group which is known for its herbicidal properties, combined with an isoquinoline-based sulfonamide that may impart additional biological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with our compound, can selectively inhibit the COX-2 enzyme. This inhibition is crucial in managing inflammation and pain .
- Cellular Interaction : Investigations into the cellular effects of related compounds have demonstrated interactions with mitochondrial functions. For instance, exposure to 2,4-D affects mitochondrial membrane integrity and ATP levels in a concentration-dependent manner . This suggests potential implications for energy metabolism in cells.
- Toxicological Implications : The biological activity of such compounds also raises concerns regarding toxicity. The interaction with cellular structures could lead to oxidative stress and other detrimental effects on cellular health, particularly in high concentrations .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- A study focused on the effects of 2,4-D on rat liver mitochondria found that it impacted mitochondrial function significantly at lower concentrations than previously understood. This highlights the need for careful evaluation of such compounds in both therapeutic and environmental contexts .
- Molecular docking studies involving COX-2 inhibitors have shown that certain synthesized compounds derived from the dichlorophenoxy structure effectively bind to the enzyme's active site, surpassing the binding efficacy of 2,4-D itself . This suggests potential for developing more effective anti-inflammatory agents based on this chemical framework.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀Cl₂N₂O₄S |
| Molecular Weight | 443.3 g/mol |
| Biological Activity | Anti-inflammatory, mitochondrial impact |
| Toxicological Concerns | Potential oxidative stress |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been reported to possess broad-spectrum antitumor activity. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating potential as an antitumor agent.
- Case Study : A study investigating the anticancer activity of sulfonamide derivatives found that several compounds showed promising results in inhibiting cell proliferation in human tumor cells, suggesting that modifications to the sulfonamide structure can enhance biological activity .
Enzyme Inhibition
Sulfonamides are known for their role as enzyme inhibitors. The target enzymes include:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are being explored for the treatment of Alzheimer's disease.
- α-Glucosidase : Compounds that inhibit this enzyme are relevant for managing Type 2 diabetes mellitus.
- Research Findings : A series of new sulfonamides were synthesized and tested for their inhibitory potential against AChE and α-glucosidase. Results indicated that these compounds showed significant inhibition rates, marking them as candidates for further drug development .
Drug Development
Given its structural characteristics and biological activity, this compound is being investigated for its potential use in drug formulations targeting specific diseases such as cancer and neurodegenerative disorders.
Pharmacological Studies
Further pharmacological studies are necessary to evaluate the compound's bioavailability, toxicity profile, and mechanism of action. These studies will help in understanding how the compound interacts with biological systems at a molecular level.
Comparison with Similar Compounds
Benzothiazole-Isoquinoline Derivatives
Compounds such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () share a similar acetamide backbone but differ in substituents:
- Target Compound: Features a 2,4-dichlorophenoxy group and a sulfonylethyl-dihydroisoquinoline moiety.
- Benzothiazole Analogs: Replace the dichlorophenoxy group with halogenated benzothiazole rings (e.g., Cl, Br, NO₂ at positions 4, 5, or 6) .
Key Structural Differences :
- The sulfonylethyl linker in the target compound may enhance solubility and hydrogen-bonding capacity compared to the direct benzothiazole-isoquinoline linkage.
Functional Implications :
- The dihydroisoquinoline-sulfonyl moiety in the target compound may confer unique receptor-binding profiles compared to the pyridine ring in Compound 533, which is optimized for auxin receptor affinity .
Physicochemical Properties
Table 1: Comparison of Physical Properties
*Data inferred from structurally related compounds.
Observations :
- Benzothiazole-isoquinoline derivatives exhibit high purity (90.8–100%) and elevated melting points (240–260°C), suggesting strong crystalline packing due to planar heterocyclic systems .
- The target compound’s sulfonylethyl group may reduce melting points compared to halogenated benzothiazole analogs due to increased conformational flexibility.
Hydrogen Bonding and Crystallography
N-Substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), form dimeric structures via N–H⋯O hydrogen bonds (R₂²(10) motifs). In contrast:
- Dihedral angles between aromatic rings in (54.8–77.5°) suggest conformational flexibility, which may differ in the target compound due to steric bulk from the dihydroisoquinoline moiety .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide, and what characterization techniques are essential for confirming its structure?
- Methodology : The synthesis typically involves multi-step reactions, starting with coupling a dichlorophenoxyacetic acid derivative to a sulfonamide-bearing dihydroisoquinoline moiety. Key steps include sulfonylation of the ethylenediamine intermediate and subsequent acetamide formation via nucleophilic substitution or coupling reactions.
- Characterization : High-performance liquid chromatography (HPLC) is critical for assessing purity (target ≥95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by verifying chemical shifts for the dichlorophenoxy, sulfonyl, and dihydroisoquinoline groups. Mass spectrometry (ESI–MS) validates the molecular ion peak .
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
- Methodology : Solubility can be assessed using shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers at physiological pH. Stability studies involve monitoring degradation via HPLC under stress conditions (e.g., elevated temperature, UV light). For aqueous solubility predictions, analogs like N-(4-chlorophenyl)acetamide (log solubility ≈ -3.2) provide a reference, though experimental validation is advised .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystallographic parameters)?
- Methodology : Discrepancies in NMR shifts may arise from solvent effects or conformational flexibility. Employing density functional theory (DFT) calculations with solvent models (e.g., COSMO-RS) can refine predictions. For crystallographic data, compare experimental bond lengths/angles (e.g., C=O at ~1.22 Å, C-S at ~1.76 Å) with computational models. Intermolecular interactions, such as hydrogen bonding (e.g., C–H⋯O), should be analyzed to explain packing anomalies .
Q. How can Design of Experiments (DoE) principles optimize the synthesis yield and purity of this compound in flow chemistry systems?
- Methodology : Use DoE to screen variables like residence time, temperature, and reagent stoichiometry in continuous-flow reactors. For example, a Central Composite Design (CCD) can identify optimal conditions for sulfonylation efficiency. Flow systems reduce side reactions (e.g., hydrolysis) by precise control of reaction parameters, potentially increasing yields by 15–20% compared to batch methods .
Q. What are the key considerations in designing biological activity assays for this compound, particularly in evaluating its interaction with enzymatic targets?
- Methodology : Prioritize target enzymes (e.g., kinases, proteases) based on structural motifs (e.g., sulfonamide groups inhibit carbonic anhydrase). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. For cell-based assays, validate membrane permeability via logP calculations (estimated ~3.5 for analogs) and cytotoxicity using MTT assays. Structural analogs with benzothiazole-isoquinoline scaffolds show IC₅₀ values in the low micromolar range, guiding dose-response experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
